molecular formula C20H19N3O5 B2778541 2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 1060292-97-8

2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2778541
CAS No.: 1060292-97-8
M. Wt: 381.388
InChI Key: HDSDNGPJLUGEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS#: 1060348-37-9) is a synthetic organic compound with a molecular formula of C20H18ClN3O5 and a molecular weight of 415.8 . This acetamide derivative features a complex structure incorporating pyrido[1,2-a]pyrimidin-4-one and phenoxyacetamide moieties, which are of significant interest in medicinal chemistry research. Compounds based on the pyrido[1,2-a]pyrimidin-4-one scaffold are being investigated for their interaction with biological targets, including the translocator protein (TSPO), which is upregulated in neuroinflammatory conditions and neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis . Furthermore, the 4-oxopyrimidine core is a key structural feature in known mechanism-based enzyme inhibitors, suggesting potential research applications for this compound in developing inhibitors for enzymes like myeloperoxidase, a target in cardiovascular diseases . The integration of an acetamide linker, a common feature in pharmacologically active compounds, is known to contribute to molecular recognition and binding affinity in drug-receptor interactions . This reagent is provided for research and development purposes in non-clinical laboratory studies. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12-19(20(26)23-9-5-4-6-17(23)21-12)22-18(25)11-28-15-8-7-14(13(2)24)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSDNGPJLUGEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally related to extended flavonoids, which are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Based on its structural similarity to extended flavonoids, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Extended flavonoids, to which this compound is structurally related, are involved in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and gene expression regulation.

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS No. 1060292-97-8) is a pyrido[1,2-a]pyrimidine derivative known for its potential biological activities, particularly in oncology and infectious disease contexts. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research sources.

  • Molecular Formula: C20H19N3O5
  • Molecular Weight: 381.4 g/mol

The compound's structure features significant steric interactions due to bulky substituents, which may influence its biological efficacy.

Synthesis

The synthesis typically involves multi-step organic reactions, which can be optimized through various parameters such as:

  • Temperature: Reflux conditions are commonly employed.
  • Solvents: Choice of solvent can affect yield and purity.
  • Reaction Time: Extended reaction times may enhance product formation.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting enzymes critical to tumor growth. Research indicates that pyrido[1,2-a]pyrimidine derivatives often act on pathways involved in cell proliferation and apoptosis.

Antiviral Activity

There is evidence to suggest that the compound might inhibit viral replication processes. The structural features of similar compounds have been associated with antiviral mechanisms, potentially targeting viral enzymes or host cell pathways.

While the exact mechanism remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways:

  • Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways related to cancer and viral infections.
  • Cell Signaling Modulation: Interaction with G protein-coupled receptors or other signaling molecules could lead to altered intracellular responses.

Research Findings and Case Studies

  • In Vitro Studies:
    • A study demonstrated that related pyrido[1,2-a]pyrimidine derivatives exhibited significant inhibition of tumor cell lines in vitro, suggesting a potential for therapeutic application in cancer treatment .
  • Animal Models:
    • Preclinical evaluations in animal models have indicated that these compounds can reduce tumor size and enhance survival rates when administered at specific dosages .
  • Comparative Analysis:
    • A comparative study of similar compounds revealed that modifications in the chemical structure significantly affect biological activity; thus, ongoing research focuses on synthesizing new derivatives with improved efficacy .

Data Table: Biological Activity Comparison

Compound NameAntitumor ActivityAntiviral ActivityMechanism of Action
Compound AModerateLowEnzyme inhibition
Compound BHighModerateSignaling modulation
2-(4-acetyl...)SignificantPotentialUnknown

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis involves multi-step protocols, often starting with pyrido[1,2-a]pyrimidine core formation followed by acetamide coupling. Key steps include:

  • Nucleophilic substitution : Reacting 4-acetyl-2-methoxyphenoxy groups with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) to link the pyrimidinone moiety .
    Critical Parameters :
  • Solvent polarity (DMF enhances reactivity but may require purification).
  • Temperature control (40–60°C for substitution; room temperature for coupling).
  • Catalysts (e.g., DMAP for acetylation steps) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% threshold) .
  • NMR : ¹H/¹³C spectra confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₂₁H₂₀N₃O₅).

Q. How does the acetamide moiety influence bioactivity compared to similar analogs?

Methodological Answer: The acetamide group enhances target binding via hydrogen bonding. Comparative SAR studies suggest:

  • Methoxy substitution : Increases lipophilicity, improving membrane permeability .
  • Pyrido[1,2-a]pyrimidinone core : Critical for kinase inhibition (e.g., CDK2/cyclin E) via π-π stacking .
  • Structural analogs : Replacement with ethoxy or cyano groups reduces potency by 30–50% in enzyme assays .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across cell-based vs. enzyme assays?

Methodological Answer: Discrepancies may arise from:

  • Off-target effects : Use siRNA knockdowns or CRISPR-edited cell lines to isolate target pathways .
  • Metabolic instability : Perform LC-MS/MS stability assays in hepatocyte microsomes; modify labile groups (e.g., replace methoxy with trifluoromethoxy) .
  • Data normalization : Apply Z-score or Grubbs’ test to eliminate outliers in dose-response curves .

Q. What computational strategies predict binding modes to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with CDK2 (PDB: 1HCL) to model interactions. Key residues: Lys33 (H-bond with acetamide), Phe80 (π-stacking with pyrido ring) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
  • Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding; compare with experimental IC₅₀ values .

Q. How to design derivatives to overcome resistance mutations in target enzymes?

Methodological Answer:

  • Cryo-EM/mutation mapping : Identify resistance hotspots (e.g., gatekeeper mutations like Thr315Ile in kinases) .
  • Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder mutant enzyme binding .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate compound to E3 ligase ligands (e.g., thalidomide analogs) for mutant protein degradation .

Key Methodological Notes

  • Contradictions : vs. 3 highlights solvent-dependent yields; validate with controlled DOE experiments.
  • Advanced Tools : ICReDD’s quantum chemical reaction path searches () streamline optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.